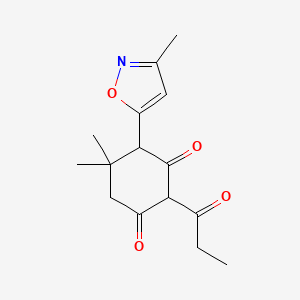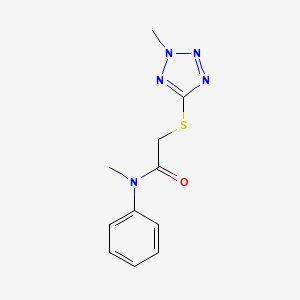![molecular formula C11H9F3N6O2 B5508321 1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea](/img/structure/B5508321.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of an oxadiazole ring, an amino group, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine, resulting in the formation of the desired urea derivative.
Addition of the Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: Condensation reactions can lead to the formation of larger molecules by combining the compound with other reactants.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Condensation: Condensation reactions often involve reagents like aldehydes, ketones, and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases or conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea can be compared with other similar compounds, such as:
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(methyl)phenyl]methylideneamino]urea: This compound lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(chloromethyl)phenyl]methylideneamino]urea: The presence of a chloromethyl group instead of a trifluoromethyl group may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Propriétés
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-3-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N6O2/c12-11(13,14)7-3-1-6(2-4-7)5-16-18-10(21)17-9-8(15)19-22-20-9/h1-5H,(H2,15,19)(H2,17,18,20,21)/b16-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPOZOOPGRFERN-FZSIALSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)NC2=NON=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)NC2=NON=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)
![(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one](/img/structure/B5508265.png)


![5-(4-Chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B5508281.png)



![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)
![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)

